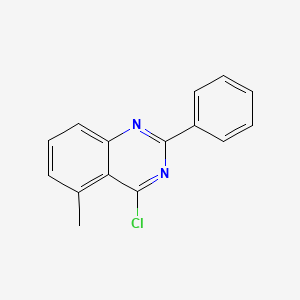
4-Chloro-5-methyl-2-phenyl-quinazoline
Overview
Description
4-Chloro-5-methyl-2-phenyl-quinazoline is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry . Quinazolines possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This compound has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .
Synthesis Analysis
Quinazolines and quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a focus of considerable research . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H11ClN2 . The InChI code for this compound is 1S/C15H11ClN2/c1-10-6-5-9-12-13 (10)14 (16)18-15 (17-12)11-7-3-2-4-8-11/h2-9H,1H3 .
Chemical Reactions Analysis
Quinazolinones and quinazolines are important chemical structures for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .
Physical and Chemical Properties Analysis
The physical form of this compound is a white solid . It has a molecular weight of 254.72 .
Scientific Research Applications
Antimicrobial, Analgesic, and Anti-Inflammatory Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) on novel quinazoline derivatives highlighted their potential in treating infections and pain due to their good activity against microbes and inflammation. Compounds with methyl/methoxy group substitutions were found essential for these activities, indicating the quinazoline scaffold's significance in developing compounds with lesser side effects (Dash, S. Dash, Laloo, & Medhi, 2017).
Anticancer Activity
Quinazoline derivatives have been investigated for their anticancer activities. Noolvi and Patel (2013) synthesized a novel series of quinazoline derivatives and demonstrated significant activity against CNS cancer cell lines, highlighting the potential of quinazoline derivatives as antitumor agents. This study emphasizes the importance of the quinazoline scaffold in cancer research, offering a framework that could lead to the discovery of potent anticancer agents (Noolvi & Patel, 2013).
Enzyme Inhibition
Quinazoline derivatives have shown promising results as enzyme inhibitors. Takase et al. (1994) discovered that quinazoline derivatives with specific substitutions at the 6-position were potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, indicating their potential for treating cardiovascular diseases. This research highlights the versatility of quinazoline derivatives in developing targeted therapies for various conditions (Takase, Saeki, Watanabe, Adachi, Souda, & Saito, 1994).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 4-chloro-5-methyl-2-phenyl-quinazoline belongs, are known to exhibit a wide range of pharmacological activities . These activities include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The specific targets can vary depending on the exact structure of the quinazoline derivative.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact structure of the quinazoline derivative and its target.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as cell death in the case of anti-cancer activity .
Result of Action
Given the known activities of quinazoline derivatives, it is likely that the compound could have effects such as inhibition of cell growth or induction of cell death in the case of anti-cancer activity .
Future Directions
Future directions for the study and application of 4-Chloro-5-methyl-2-phenyl-quinazoline could include further exploration of its biological activities and potential uses in medicinal chemistry . For instance, the compound with diethyl substitution showed the highest activity, suggesting that future replacements for optimization could be explored .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-methyl-2-phenyl-quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including this compound, have been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt cell signaling pathways that are crucial for cell growth and proliferation.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives can induce apoptosis (programmed cell death) in cancer cells by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway . This pathway is essential for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of cell signaling pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and tumor tissues. Its localization and accumulation in specific tissues can affect its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes.
Properties
IUPAC Name |
4-chloro-5-methyl-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDIIICHHISEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696120 | |
| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-13-4 | |
| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate](/img/structure/B1501667.png)
![(5-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1501669.png)
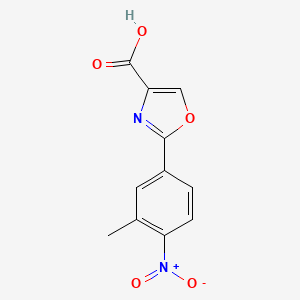
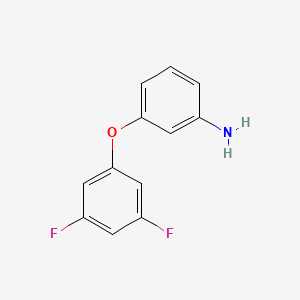


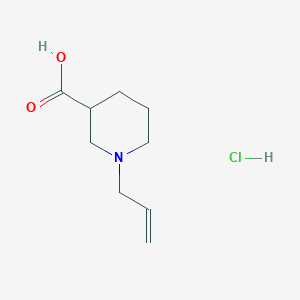
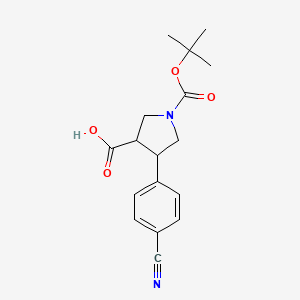
![Benzyl chloro[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1501703.png)


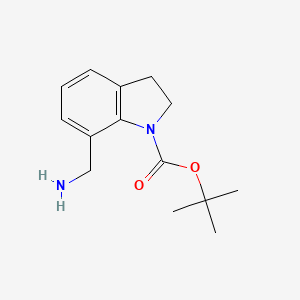
![tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate](/img/structure/B1501708.png)
![tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate](/img/structure/B1501709.png)
